1-(2-Methyl-2-nitropropyl)pyrrolidine
Overview
Description
1-(2-Methyl-2-nitropropyl)pyrrolidine is an organic compound with the molecular formula C8H16N2O2. It is characterized by a pyrrolidine ring substituted with a 2-methyl-2-nitropropyl group. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties .
Preparation Methods
The synthesis of 1-(2-Methyl-2-nitropropyl)pyrrolidine typically involves the reaction of pyrrolidine with 2-nitropropane in the presence of formaldehyde and an aqueous sodium hydroxide solution. The reaction is carried out at a controlled temperature of around 10°C . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Methyl-2-nitropropyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 1-(2-Methyl-2-aminopropyl)pyrrolidine.
Scientific Research Applications
1-(2-Methyl-2-nitropropyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug discovery.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-2-nitropropyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, enabling it to participate in redox reactions and interact with biological molecules. The pyrrolidine ring contributes to the compound’s stability and its ability to form various derivatives .
Comparison with Similar Compounds
1-(2-Methyl-2-nitropropyl)pyrrolidine can be compared with other similar compounds such as:
Pyrrolidine: The parent compound, which lacks the 2-methyl-2-nitropropyl group.
N-Methylpyrrolidine: A derivative with a methyl group at the nitrogen atom.
Properties
IUPAC Name |
1-(2-methyl-2-nitropropyl)pyrrolidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,10(11)12)7-9-5-3-4-6-9/h3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXUADBJRHSXIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCC1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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